Rheochrysin

Beschreibung

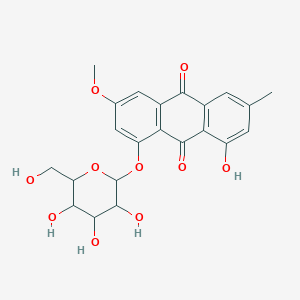

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-8-3-10-15(12(24)4-8)19(27)16-11(17(10)25)5-9(30-2)6-13(16)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMKXWCJRHNLRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Physcionin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23451-01-6 | |

| Record name | Physcionin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246 - 248 °C | |

| Record name | Physcionin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Synthesis and Semisynthesis Approaches

De Novo Synthetic Strategies (e.g., Glycosylation of Physcion)

The most prominent strategy for synthesizing this compound is the glycosylation of physcion. The Koenigs-Knorr reaction is a classic and highly effective method for this transformation. wikipedia.orgresearchgate.net This reaction facilitates the formation of an O-glycosidic bond between an alcohol (the hydroxyl group of physcion) and a glycosyl halide (a protected sugar with a good leaving group).

The general steps are as follows:

Preparation of the Glycosyl Donor: A glucose molecule is first protected to prevent unwanted side reactions. Typically, the hydroxyl groups are acetylated, forming acetobromoglucose (α-acetobromoglucose). This serves as the glycosyl donor.

Glycosylation Reaction: Physcion, the glycosyl acceptor, is reacted with acetobromoglucose. The reaction is promoted by a heavy metal salt, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf), which acts as a halide acceptor. researchgate.netwikipedia.org The promoter assists in the departure of the bromide ion from the anomeric carbon of the sugar, generating a reactive oxocarbenium ion intermediate. wikipedia.org This intermediate is then attacked by a hydroxyl group of physcion (specifically the one at C-8) to form the glycosidic linkage.

Deprotection: The resulting product is an acetylated form of this compound. The acetyl protecting groups are subsequently removed under basic conditions (e.g., using Zemplén deacetylation with sodium methoxide) to yield the final this compound compound.

The stereochemistry of the newly formed bond is a critical aspect. The use of an acetyl protecting group at the C-2 position of the glucose donor provides anchimeric assistance (neighboring group participation), which typically directs the formation of the 1,2-trans-glycoside, resulting in the desired β-linkage found in natural this compound. wikipedia.org

Optimization of Reaction Conditions for Synthetic Yield

Maximizing the yield of this compound from the glycosylation of physcion requires careful optimization of several reaction parameters. The efficiency and stereoselectivity of the Koenigs-Knorr reaction are highly sensitive to these conditions.

Table 2: Parameters for Optimizing this compound Synthesis

| Parameter | Influence on Reaction and Optimization Strategy |

|---|---|

| Promoter | The choice of promoter is crucial. Silver salts like silver carbonate or the more reactive silver triflate are common. wikipedia.org Mercury(II) salts (e.g., mercuric cyanide) can also be used in what is known as the Helferich method. wikipedia.org The optimal promoter and its stoichiometry must be determined empirically to maximize the activation of the glycosyl halide without causing degradation. |

| Protecting Groups | As mentioned, participating protecting groups like esters (acetyl, benzoyl) on the C-2 position of the glucose donor are essential for achieving the desired β-stereoselectivity through anchimeric assistance. wikipedia.org Non-participating groups like benzyl (B1604629) ethers would lead to a mixture of α and β anomers. |

| Solvent | The solvent influences the solubility of reactants and the stability of reactive intermediates. Dichloromethane and chloroform (B151607) are common solvents for this reaction. nih.gov The solvent must be anhydrous, as water can react with the activated glycosyl donor, reducing the yield. |

| Temperature | Temperature control is critical for minimizing side reactions. Glycosylation reactions are often initiated at very low temperatures (e.g., -78 °C) and allowed to warm slowly. nih.gov Recent studies suggest that running the reaction isothermally at a carefully selected activation temperature can improve control and yield by preventing the decomposition of the glycosyl donor at higher temperatures. nih.gov |

| Reaction Time | The reaction must be monitored (e.g., by TLC) to determine the point of maximum product formation before side reactions or product degradation become significant. Extending the reaction time does not always lead to higher yields. researchgate.net |

By systematically adjusting these factors, chemists can enhance the efficiency of the glycosylation step, leading to a higher yield of the target molecule, this compound.

Chemical Structure Elucidation and Reactivity Studies of Rheochrysin

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for the detailed structural analysis of complex organic molecules like rheochrysin (B72260). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful tools employed for this purpose, providing insights into the molecule's conformation and fragmentation patterns, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. While specific conformational analysis of this compound using advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) is not extensively documented in publicly available literature, the analysis of its close analogue, physcion (B1677767), provides valuable insights. The Nuclear Overhauser Effect (NOE) allows for the determination of the spatial proximity of protons, which is crucial for conformational analysis columbia.edublogspot.comnanalysis.com.

The ¹H and ¹³C NMR spectra of physcion have been assigned, and this data can be extrapolated to this compound with high confidence due to their structural similarity. The primary difference is the presence of a hydroxyl group in this compound at position C-6 instead of a methoxy group in physcion. This substitution would primarily affect the chemical shifts of the protons and carbons in its immediate vicinity.

Interactive Table 1: ¹H and ¹³C NMR Chemical Shifts of Physcion (as a proxy for this compound) in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 12.11 (s, 1H, OH) | 162.5 |

| 2 | 7.08 (d, J=2.4 Hz, 1H) | 106.8 |

| 3 | 7.62 (d, J=2.4 Hz, 1H) | 124.5 |

| 4 | 7.37 (s, 1H) | 108.2 |

| 5 | 12.31 (s, 1H, OH) | 165.2 |

| 6 | 6.68 (s, 1H) | 99.8 |

| 7 | - | 148.4 |

| 8 | - | 162.1 |

| 9 | - | 190.8 |

| 10 | - | 182.2 |

| 4a | - | 133.3 |

| 5a | - | 113.7 |

| 8a | - | 110.2 |

| 9a | - | 135.2 |

| 3-CH₃ | 2.43 (s, 3H) | 22.2 |

| 6-OCH₃ | 3.93 (s, 3H) | 56.0 |

Data adapted from literature on physcion.

Conformational analysis of the anthraquinone (B42736) core suggests a largely planar structure. However, the orientation of the substituent groups, particularly the hydroxyl and methyl groups, can be confirmed using NOESY or ROESY experiments indiana.edublogspot.com. For instance, a NOESY experiment on this compound would be expected to show correlations between the C-2 proton and the C-3 methyl protons, confirming their proximity on the same aromatic ring. Similarly, correlations between the C-4 proton and the C-5 hydroxyl proton would help to establish their spatial relationship. The planarity of the fused ring system is a key feature, and significant deviations would likely be revealed by unexpected NOE correlations.

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization chemguide.co.uklibretexts.orgfiveable.mewikipedia.org. The fragmentation of anthraquinones is well-characterized and typically proceeds through predictable pathways. For this compound, with a molecular formula of C₁₆H₁₂O₅ and a molecular weight of 284.26 g/mol , the mass spectrum would show a prominent molecular ion peak (M⁺).

The fragmentation of the anthraquinone core is often initiated by the loss of carbon monoxide (CO) molecules from the quinone moiety. A characteristic fragmentation pattern for this compound would likely involve the following steps:

Initial Fragmentation: The molecular ion (m/z 284) would likely undergo the loss of a methyl radical (•CH₃) from the C-3 position to form a stable ion at m/z 269.

Successive Loss of CO: Subsequent fragmentation would involve the sequential loss of two molecules of carbon monoxide (CO), a hallmark of quinone fragmentation, leading to ions at m/z 241 and m/z 213.

Further Fragmentation: Additional fragmentation of the aromatic core could occur, leading to smaller, stable aromatic cations.

The presence of hydroxyl groups can also influence the fragmentation pattern through the loss of water (H₂O) under certain ionization conditions.

Interactive Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Loss from Precursor |

| 284 | [M]⁺ | - |

| 269 | [M - CH₃]⁺ | •CH₃ |

| 256 | [M - CO]⁺ | CO |

| 228 | [M - 2CO]⁺ | 2 x CO |

This table represents a predicted fragmentation pattern based on the general behavior of anthraquinones.

Chemical Transformation and Derivative Synthesis

The chemical reactivity of this compound is largely dictated by its anthraquinone core and the nature of its substituents. The hydroxyl and methyl groups on the aromatic rings can be targeted for various chemical transformations to synthesize a range of derivatives.

The reduction of the quinone moiety in anthraquinones to form anthrones is a common and well-documented reaction. This transformation can be achieved using various reducing agents. For this compound, this reaction would convert the 9,10-dione system into a 9-keto-10-hydroanthracene structure, known as an anthrone. This reduction significantly alters the electronic and steric properties of the molecule.

Commonly used reducing agents for this transformation include tin(II) chloride in acidic media or sodium dithionite. The resulting this compound anthrone would be a key intermediate for further synthetic modifications.

Nucleophilic substitution reactions on the anthraquinone ring are generally challenging due to the electron-rich nature of the aromatic system byjus.commasterorganicchemistry.comorganic-chemistry.orgyoutube.comwikipedia.org. However, the presence of activating groups, such as hydroxyl groups, can facilitate substitution at specific positions. For this compound, the hydroxyl groups at positions 1 and 8 could potentially be converted into better leaving groups, such as tosylates or triflates, to enable nucleophilic attack.

Site-specific modifications could involve the introduction of various nucleophiles, such as amines, alkoxides, or thiolates, to generate a library of this compound derivatives with altered biological and chemical properties. The regioselectivity of these reactions would be influenced by the electronic effects of the existing substituents and the reaction conditions employed. For instance, amination of the anthraquinone core has been reported to occur via nucleophilic substitution, leading to aminoanthraquinone derivatives nih.govmdpi.com. While specific examples for this compound are scarce, the principles of nucleophilic aromatic substitution on activated anthraquinone systems suggest that such modifications are synthetically feasible.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The biological activity of a chemical compound is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for identifying the specific structural features of a molecule that are responsible for its pharmacological effects. Through the systematic modification of a compound's chemical structure, researchers can deduce which functional groups and structural motifs are crucial for its bioactivity, leading to the design of more potent and selective therapeutic agents. In the context of this compound (physcion 8-O-β-D-glucopyranoside), SAR studies focus on understanding how its anthraquinone core, substituent groups, and glycosidic linkage contribute to its biological profile.

A key approach in SAR studies is the comparative analysis of a lead compound with its structural and functional analogs. For this compound, the most direct and informative comparison is with its aglycone, physcion. Physcion and this compound share the same anthraquinone skeleton but differ in the presence of a glucose moiety at the C-8 position. This single difference allows for a direct assessment of the role of glycosylation in the bioactivity of this class of compounds.

Both physcion and this compound have been reported to possess a range of biological activities, including anti-inflammatory and anticancer properties. ljmu.ac.uk Studies have indicated that both compounds can regulate numerous cell signaling pathways by modulating various regulators of the cell cycle, protein kinases, microRNAs, and transcription factors, ultimately leading to the effective killing of cancerous cells in vitro and in vivo. ljmu.ac.uk Furthermore, both compounds have been shown to effectively suppress metastasis. ljmu.ac.uk

However, the presence of the glycosidic moiety in this compound can influence its pharmacokinetic and pharmacodynamic properties. For instance, in the context of anticancer activity, both physcion and its glycoside, this compound, have demonstrated potential. ljmu.ac.uk A review of their activities highlights that both compounds can induce apoptosis and regulate multiple signaling pathways involved in cancer progression. researchgate.net The anticancer effects of these anthraquinones are often attributed to their ability to suppress the growth of cancer cells, reprogram cancer cell metabolism, inhibit metastasis, trigger apoptosis, and induce cell cycle arrest. ljmu.ac.uk

The structural difference between this compound and its aglycone, physcion, is presented in the table below.

| Compound | R Group at C-8 |

| This compound | β-D-glucopyranoside |

| Physcion | -OH |

This table illustrates the key structural difference between this compound and its aglycone, physcion, which is the substituent at the C-8 position.

The glycosidic moiety in a natural product can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its direct interaction with biological targets. Glycosylation can alter the solubility, polarity, and steric hindrance of a molecule, thereby influencing its ability to cross cell membranes and bind to receptors or enzymes.

In the case of this compound, the presence of the β-D-glucopyranoside group at the C-8 position has a profound effect on its physicochemical properties compared to its aglycone, physcion. Generally, glycosylation increases the water solubility of a compound. This enhanced solubility can affect its bioavailability and how it is transported within biological systems.

The anticancer activity of anthraquinones is a well-studied area, and the role of glycosylation is a critical aspect of their SAR. While both physcion and this compound exhibit anticancer properties, the presence of the sugar moiety can modulate this activity. ljmu.ac.uk For some biological activities, the aglycone form is more potent, while for others, the glycoside shows enhanced effects. This dichotomy is often attributed to the mechanism of action and the specific cellular targets involved.

For example, the glycosidic linkage may act as a prodrug feature, where the sugar moiety is cleaved in vivo to release the active aglycone. Alternatively, the glycoside itself may have a unique mechanism of action, or the sugar moiety could play a role in targeting the molecule to specific cells or tissues.

A comparative overview of the reported biological activities of this compound and physcion is provided in the table below.

| Biological Activity | This compound (Physcion 8-O-β-D-glucopyranoside) | Physcion (Aglycone) |

| Anticancer | Yes | Yes |

| Anti-inflammatory | Yes | Yes |

| Antimicrobial | Not specified | Yes |

| Hepatoprotective | Not specified | Yes |

| Anti-sepsis | Yes | Not specified |

| Ameliorative against dementia | Yes | Not specified |

This table summarizes some of the key reported biological activities of this compound and its aglycone, physcion, based on available literature. ljmu.ac.uk

Biological Activities and Molecular Mechanisms of Rheochrysin

Anti-inflammatory Actions and Immunomodulation

Rheochrysin (B72260) exhibits notable anti-inflammatory and immunomodulatory effects through various molecular pathways. It influences key signaling cascades and the production of inflammatory mediators, positioning it as a compound of interest for inflammatory conditions.

Modulation of Nuclear Factor Kappa B (NF-κB) Signaling Pathway

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immunity, and cell survival. chumontreal.qc.canih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. chumontreal.qc.cawikipedia.org Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins. chumontreal.qc.cawikipedia.org This phosphorylation leads to the ubiquitination and subsequent degradation of IκB, allowing the NF-κB dimer to translocate to the nucleus. chumontreal.qc.cawikipedia.org Once in the nucleus, NF-κB binds to specific DNA sequences to regulate the transcription of genes involved in inflammation, including those for pro-inflammatory cytokines and cell adhesion molecules. chumontreal.qc.ca

Research indicates that this compound can exert its anti-inflammatory effects by interfering with this pathway. It has been shown to inhibit the nuclear translocation of phosphorylated NF-κB, thereby reducing the transcription of NF-κB target genes and mitigating the inflammatory response.

Regulation of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines are key signaling molecules that mediate and amplify inflammatory responses. thermofisher.com This group includes interleukins (such as IL-1, IL-6, and IL-12) and tumor necrosis factor-alpha (TNF-α). thermofisher.comcusabio.com These cytokines are produced by various immune cells, including macrophages and lymphocytes, in response to infection or tissue injury. cusabio.com

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolic pathway of arachidonic acid, which leads to the production of potent inflammatory mediators. nih.govcabidigitallibrary.org The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (B1171923), while LOX enzymes, such as 5-LOX, catalyze the production of leukotrienes. nih.govnih.gov Both prostaglandins and leukotrienes are heavily involved in promoting inflammation. cabidigitallibrary.org

Studies have revealed that this compound possesses the ability to inhibit the activity of both COX and LOX enzymes. By blocking these enzymatic pathways, this compound effectively reduces the synthesis of prostaglandins and leukotrienes, thereby contributing to its anti-inflammatory effects. This dual inhibition is a noteworthy aspect of its mechanism of action. nih.gov

Effects on Endothelial Cell Inflammatory Responses

Endothelial cells, which line the interior surface of blood vessels, are active participants in the inflammatory process. nih.govmdpi.com During inflammation, these cells can become activated, leading to the expression of adhesion molecules and the release of pro-inflammatory factors, which facilitate the recruitment of leukocytes to the site of inflammation. mdpi.commdpi.com

This compound has been observed to modulate these inflammatory responses in endothelial cells. Its mechanisms may involve reducing the expression of adhesion molecules and decreasing the production of inflammatory mediators by these cells. By influencing endothelial cell behavior, this compound can help to control the local inflammatory environment and the progression of inflammatory diseases.

Antioxidant Mechanisms and Oxidative Stress Responses

In addition to its anti-inflammatory properties, this compound also demonstrates significant antioxidant activity, which is crucial for combating oxidative stress, a condition implicated in numerous diseases.

Direct Free Radical Scavenging Properties

Free radicals are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. nih.gov Antioxidants can neutralize these harmful molecules. scirp.org The ability of a compound to scavenge free radicals is a key measure of its antioxidant potential. protocols.io

This compound has been shown to possess direct free radical scavenging properties. It can donate hydrogen atoms to stabilize free radicals, thereby neutralizing their damaging effects. One common method to evaluate this activity is the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. protocols.io Studies have reported that this compound exhibits strong radical scavenging activity in such assays, with one study noting an IC50 value of 25 μg/mL, indicating its potency as a free radical scavenger.

Influence on Cellular Antioxidant Defense Systems

This compound has been noted for its potential to modulate cellular antioxidant defense systems. These systems are crucial for protecting cells from the damaging effects of reactive oxygen species (ROS), which are byproducts of normal metabolism and can be elevated by environmental stressors. nih.gov The body's defense against these species includes a network of endogenous antioxidant enzymes. nih.govmdpi.com

Research indicates that certain phytochemicals can bolster these defenses. encyclopedia.pub For instance, some compounds enhance the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the expression of antioxidant proteins. encyclopedia.pub Activation of Nrf2 leads to the increased production of phase II antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and components of the glutathione (B108866) (GSH) system. encyclopedia.pub The glutathione system, which includes reduced glutathione (GSH), glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione S-transferases (GSTs), plays a pivotal role in detoxifying ROS and maintaining cellular redox balance. mdpi.comencyclopedia.pub Studies on various natural compounds have shown their ability to increase the intracellular levels of GSH and the activity of related enzymes like GPx and GR, thereby strengthening the cell's antioxidant capacity. encyclopedia.pubfrontiersin.org

Quantitative Assessment of Antioxidant Potency

The antioxidant potential of a compound can be quantified through various in vitro chemical assays. These assays typically measure the ability of the antioxidant to scavenge free radicals or reduce oxidizing agents. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Trolox equivalent antioxidant capacity (TEAC) assay using the ABTS radical cation, and the ferric reducing antioxidant power (FRAP) assay. biomedpharmajournal.orghilarispublisher.comscielo.br

In the DPPH assay, the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. biomedpharmajournal.org The TEAC assay similarly measures the scavenging of the ABTS radical cation, with results often expressed as Trolox equivalents. hilarispublisher.com The FRAP assay, on the other hand, is a single electron transfer (SET) based method that assesses the capacity of an antioxidant to reduce a ferric-tripyridyltriazine complex to its ferrous form. scielo.br Another method, the total antioxidant capacity (TAC) assay, determines an antioxidant's ability to reduce molybdenum (VI) to molybdenum (V). scielo.br One study reported that this compound scavenged DPPH radicals with an IC50 value of 25 μg/mL, indicating notable radical scavenging activity.

Table 1: Common In Vitro Antioxidant Activity Assays

| Assay Name | Principle | Measurement |

| DPPH Radical Scavenging | Hydrogen atom donation to the DPPH radical. | Decrease in absorbance. |

| ABTS Radical Cation Scavenging (TEAC) | Scavenging of the pre-formed ABTS radical cation. | Decrease in absorbance, often compared to Trolox. |

| Ferric Reducing Antioxidant Power (FRAP) | Reduction of a ferric-tripyridyltriazine complex. | Formation of a colored ferrous complex. |

| Total Antioxidant Capacity (TAC) | Reduction of Molybdenum (VI) to Molybdenum (V). | Formation of a green phosphate/Mo(V) complex. |

Antitumor and Anticancer Research

This compound has been investigated for its potential antitumor and anticancer properties, with research focusing on its ability to induce programmed cell death (apoptosis), inhibit the growth of cancer cells, and suppress tumor development in preclinical studies.

Induction of Apoptosis via Caspase Activation and Cell Cycle Regulation

Apoptosis is a regulated process of cell death essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov The process is primarily executed by a family of cysteine proteases called caspases. nih.govplos.org Initiator caspases (like caspase-9) activate effector caspases (like caspase-3 and -7), which then cleave a host of cellular proteins, leading to the characteristic morphological changes of apoptosis. plos.orgresearchgate.net

This compound has been shown to induce apoptosis in cancer cells by activating caspases. The intrinsic, or mitochondrial, pathway of apoptosis is a key target. This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, which triggers the activation of caspase-9. researchgate.netmdpi.com Activated caspase-9 then activates downstream effector caspases like caspase-3. mdpi.com Cleavage of poly (ADP-ribose) polymerase (PARP) by caspase-3 is a well-established marker of apoptosis. mdpi.com

The cell cycle is tightly linked with apoptosis, and many proteins that regulate cell cycle progression also play roles in cell death. nih.gov Uncontrolled cell proliferation, a defining feature of cancer, often results from a dysregulated cell cycle. frontiersin.org Some anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G2/M phase), which can then lead to the induction of apoptosis. mdpi.com The activity of cyclin-dependent kinases (Cdks), which drive the cell cycle, is a critical point of regulation. nih.gov For example, cyclin A/Cdk complexes have been implicated in promoting apoptosis. nih.gov

Inhibition of Cancer Cell Proliferation

The ability to inhibit the proliferation of cancer cells is a key characteristic of potential anticancer agents. nih.gov Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines. This inhibition is often a consequence of the induction of cell cycle arrest and apoptosis, as discussed previously. By halting the cell cycle, this compound prevents cancer cells from dividing and increasing in number. plos.org The antiproliferative effects of many natural compounds are linked to their ability to modulate signaling pathways that control cell growth and survival. frontiersin.org

Table 2: Effects of this compound on Cancer Cell Processes

| Process | Effect of this compound | Key Molecular Players Involved |

| Apoptosis | Induction | Caspase activation |

| Cell Proliferation | Inhibition | Cell cycle regulators |

Suppression of Tumor Growth in Preclinical Models

The efficacy of potential anticancer compounds is often evaluated in preclinical animal models, such as mouse xenograft models, where human cancer cells are implanted into immunocompromised mice. plos.orgnih.gov Successful suppression of tumor growth in these models is a critical step in the development of new cancer therapies. nih.govnih.gov Studies have shown that various therapeutic agents can significantly reduce tumor volume in such models. plos.orgcityofhope.org For instance, some novel peptide inhibitors have demonstrated the ability to suppress human colon cancer xenograft growth by over 90% in mice. nih.gov While specific preclinical data on this compound's direct impact on tumor growth in animal models is emerging, its demonstrated activities in inhibiting cell proliferation and inducing apoptosis provide a strong rationale for its potential in this area.

Target Specificity: Inhibition of NAD(P)H Quinone Oxidoreductase 1 (NQO1)

Recent research has identified NAD(P)H quinone oxidoreductase 1 (NQO1) as a specific molecular target of this compound. x-mol.netresearcher.life NQO1 is a flavoprotein that plays a dual role in cancer. It can act as a detoxifying enzyme, protecting cells from oxidative stress. researchgate.net However, NQO1 is often overexpressed in many types of solid tumors, including breast, colon, and pancreatic cancers, compared to normal tissues. researchgate.netnih.gov This overexpression has been linked to cancer progression and is being explored as a target for cancer-specific therapies. nih.gov

NQO1's functions include stabilizing the tumor suppressor protein p53. researchgate.netnih.gov By binding to p53, NQO1 protects it from degradation. nih.gov Therefore, inhibitors of NQO1 can lead to the degradation of p53, which can paradoxically inhibit p53-induced apoptosis in some contexts. nih.gov Through virtual screening and molecular dynamics simulations, this compound has been identified as a potent inhibitor of NQO1. x-mol.netresearchgate.net It is suggested that this compound exhibits a strong binding affinity to the active sites of the NQO1 protein, indicating its potential to modulate the enzyme's activity. x-mol.net This inhibitory potential against NQO1 presents a promising avenue for its anticancer effects. x-mol.netx-mol.net

Anti-Necroptotic Properties

Necroptosis is a regulated form of necrosis, or programmed cell death, that is implicated in various pathological conditions. mdpi.com It is typically initiated by signals from death receptors, such as the tumor necrosis factor receptor 1 (TNFR1). frontiersin.org The core machinery of necroptosis involves a signaling cascade orchestrated by key proteins: Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), RIPK3, and Mixed-Lineage Kinase Domain-like protein (MLKL). frontiersin.orgmdpi.com this compound has emerged as a compound with significant anti-necroptotic potential, primarily through its ability to interfere with this critical pathway. mdpi.com

RIPK1 is a crucial upstream regulator in the necroptosis pathway. frontiersin.org Its kinase activity is essential for the recruitment and activation of downstream signaling molecules that execute cell death. thieme-connect.de Research has identified this compound as a potent inhibitor of RIPK1. mdpi.com

In computational studies using molecular docking, this compound demonstrated a strong binding affinity for RIPK1. mdpi.com Virtual screening of an anthraquinone (B42736) database identified this compound as a promising candidate for RIPK1 inhibition, even when compared to the well-known RIPK1 inhibitor, necrostatin-1. mdpi.com The stability of the this compound-RIPK1 complex was further supported by molecular dynamics simulations, which indicated that the compound could bind stably to the kinase in a natural environment. mdpi.com

The inhibitory potential of this compound against RIPK1 was quantified through parameters like CDOCKER interaction energy. These analyses revealed that this compound's interaction energy with RIPK1 was higher than that of necrostatin-1, suggesting a more robust binding. mdpi.comresearchgate.net This direct inhibition of RIPK1's kinase domain is the primary mechanism behind this compound's anti-necroptotic effects. mdpi.comthieme-connect.de

| Compound | Target Protein | CDOCKER Interaction Energy (-kcal/mol) | Binding Insight |

|---|---|---|---|

| This compound | RIPK1 | 39.103 | Demonstrates strong binding activity, superior to the reference inhibitor. mdpi.com |

| Necrostatin-1 (Reference) | RIPK1 | 31.062 | Established inhibitor used for comparison. mdpi.com |

The inhibition of RIPK1 by this compound directly disrupts the downstream signaling events that lead to necroptotic cell death. mdpi.com In the canonical necroptosis pathway, the activation of RIPK1 leads to its interaction with RIPK3, forming a functional complex known as the necrosome. mdpi.comnih.gov This complex formation is dependent on the kinase activities of both RIPK1 and RIPK3. nih.gov

Once the necrosome is formed, RIPK3 is autophosphorylated and then recruits and phosphorylates the pseudokinase MLKL. mdpi.comnih.gov Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis. frontiersin.orgmdpi.com

Exploration of Other Biological Activities

Beyond its anti-necroptotic effects, this compound has been investigated for other significant biological activities, including its influence on lipid metabolism and its ability to modulate various cellular signaling pathways. mdpi.comresearchgate.net

This compound has been reported to possess hypolipidemic properties. mdpi.comfspublishers.org Studies investigating the metabolic effects of rhubarb extracts, which contain anthraquinone components like this compound, have shown promising results. lodz.pl In research involving high-fat diet-fed mice, these extracts demonstrated metabolism-regulatory activity, highlighting the potential of their constituents to influence lipid levels. lodz.pl The hypolipidemic effects are considered a significant aspect of this compound's pharmacological profile, contributing to its potential utility in conditions associated with dyslipidemia. researchgate.netfspublishers.org

This compound exerts modulatory effects on several key cellular pathways, which underlies its diverse biological activities, including its recognized anti-inflammatory and antioxidant properties. mdpi.com

A significant molecular action of this compound is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. mdpi.com Research has shown that this compound can prevent the entry of phosphorylated NF-κB into the nucleus. mdpi.com This sequestration prevents NF-κB from binding to DNA and initiating the transcription of pro-inflammatory genes, thereby exerting a potent anti-inflammatory effect. mdpi.com

Additionally, this compound is known to function as an antioxidant. mdpi.com This activity involves scavenging free radicals and reducing cellular oxidative stress. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage. mdpi.com By mitigating oxidative stress, this compound can protect cells from damage linked to various diseases. This antioxidant capacity may be linked to its influence on cytoprotective pathways like the Nrf2 pathway, which regulates the expression of antioxidant enzymes. mdpi.commdpi.com

Advanced Methodologies and Research Approaches in Rheochrysin Studies

In Vitro Experimental Models for Bioactivity Assessment

In vitro models are fundamental in elucidating the biological effects of compounds like Rheochrysin (B72260). These systems, utilizing cultured cells, provide a controlled environment to study specific cellular processes and molecular pathways.

The choice of cell line is a critical first step in the in vitro assessment of this compound and is dictated by the research hypothesis. For instance, in cancer research, cell lines are selected based on their tissue of origin and specific molecular characteristics, such as the expression level of certain proteins. nih.gov Studies investigating quinone-based compounds, a class to which this compound belongs, have often utilized cancer cell lines known for high expression of the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, a potential target of this compound. mdpi.comnih.gov

Standardized culture conditions are essential for the reproducibility of experimental results. researchgate.net This includes maintaining cells in a suitable growth medium, supplemented with fetal bovine serum (FBS) and antibiotics, and incubating them at 37°C in a humidified atmosphere with 5% CO₂. nih.gov

Table 1: Examples of Cell Lines Used in Research on NQO1-Activating Quinones This table is illustrative of cell lines used for related compounds and relevant for this compound studies.

| Cell Line | Type | Typical Culture Medium |

|---|---|---|

| MCF-7 | Human Breast Adenocarcinoma | Dulbecco's Modified Eagle's Medium (DMEM) |

| T47D | Human Breast Ductal Carcinoma | RPMI-1640 Medium |

| A549 | Human Lung Carcinoma | F-12K Medium |

A variety of assays are employed to quantify the impact of this compound on fundamental cellular behaviors.

Cell Viability and Proliferation Assays: These assays measure the number of healthy, metabolically active cells after treatment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method where mitochondrial reductases in viable cells convert the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. nih.govnih.gov The amount of formazan produced is proportional to the number of living cells. nih.gov Similar tetrazolium reduction assays include XTT and WST-1, which yield water-soluble formazan products. rndsystems.com

Cell Migration Assays: To study the effect of a compound on cell motility, which is particularly relevant in cancer metastasis research, the wound healing or "scratch" assay is commonly used. nih.govnih.gov In this technique, a "wound" is created in a confluent monolayer of cells. nih.gov The rate at which the cells migrate to close the gap is monitored over time, often using live-cell microscopy, and compared between treated and untreated cells. nih.govreactionbiology.com Another method is the transwell migration assay, which measures the ability of cells to move through a porous membrane towards a chemoattractant. mdpi.com

Table 2: Common Bioactivity Assays in Cellular Research

| Assay Type | Specific Assay | Principle |

|---|---|---|

| Viability/Proliferation | MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells to a colored formazan product. rndsystems.com |

| Migration | Wound Healing (Scratch) Assay | Measures the rate of closure of a manually created gap in a cell monolayer. nih.gov |

| Migration/Invasion | Transwell Assay | Quantifies the movement of cells through a porous membrane, with or without an extracellular matrix coating. mdpi.com |

To understand the molecular mechanisms underlying this compound's effects, researchers analyze changes in gene and protein expression.

Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. researchgate.netjackwestin.com It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. nih.govnih.gov This can reveal if this compound treatment leads to an increase or decrease in the levels of key proteins involved in processes like cell cycle regulation or apoptosis, such as p53 or BCL-2. mdpi.comnih.gov

Immunocytochemistry (ICC): ICC is a method used to visualize the presence and subcellular localization of specific proteins within cells. jackwestin.com The technique uses antibodies to detect the target protein, and these antibodies are subsequently visualized using fluorescent dyes (immunofluorescence) or enzyme-based chromogenic reactions. researchgate.net This can provide valuable information on whether this compound affects the location of a protein within the cell, for example, the translocation of a transcription factor to the nucleus.

Table 3: Examples of Molecular Targets Investigated by Gene and Protein Analysis This table is illustrative of targets for related compounds and relevant for this compound studies.

| Target Molecule | Function | Common Analytical Method |

|---|---|---|

| p53 (TP53 gene) | Tumor suppressor, cell cycle regulation | Western Blot, RT-qPCR |

| p21 | Cell cycle inhibitor | Western Blot, RT-qPCR |

| BAX | Pro-apoptotic protein | Western Blot, RT-qPCR |

| BCL-2 | Anti-apoptotic protein | Western Blot, RT-qPCR |

Enzyme Activity Assays: These assays are designed to measure the activity of a specific enzyme in the presence of a test compound. For this compound, a key enzyme of interest is NQO1. nih.gov The activity of NQO1 can be measured in cell lysates or intact cells by monitoring the reduction of specific substrates. researchgate.netnih.gov For example, an assay can measure the rate of NADPH consumption as NQO1 reduces a quinone substrate, providing a direct measure of the enzyme's catalytic function and how it is modulated by the compound. researchgate.net

Reporter Gene Assays: These assays are powerful tools for studying the activity of specific signaling pathways. bpsbioscience.comyoutube.com They involve introducing a gene for an easily measurable "reporter" protein (like luciferase) into cells, with its expression controlled by a DNA sequence that is responsive to a particular signaling pathway. nih.govmdpi.com If this compound activates a pathway, the corresponding transcription factor will bind to the response element and drive the expression of the reporter protein, whose activity (e.g., light production by luciferase) can be easily quantified. discoverx.comresearchgate.net This allows researchers to screen for effects on pathways such as NF-κB or others that might be modulated by NQO1 activity.

Computational and In Silico Approaches

Computational methods, often referred to as in silico studies, are used to predict and analyze the interactions between a small molecule like this compound and its potential protein targets. nih.govnih.gov These approaches are cost-effective and can rapidly screen large numbers of compounds, guiding further experimental work. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com The primary goal is to predict the binding mode and affinity, often represented as a docking score. mdpi.comsemanticscholar.org

In studies involving this compound, molecular docking has been employed to investigate its potential interaction with the enzyme NQO1. nih.gov The process involves obtaining the three-dimensional crystal structure of the target protein from a database like the Protein Data Bank (PDB). mdpi.com Using specialized software, the this compound molecule is then computationally "docked" into the protein's active site. nih.govsemanticscholar.org The software calculates the binding energy for many different possible conformations, with lower binding energy scores indicating a more favorable and stable interaction. mdpi.com These simulations can identify key amino acid residues in the protein's active site that may form hydrogen bonds or other interactions with the ligand, providing a detailed hypothesis of the binding mechanism at the molecular level. nih.govsemanticscholar.org

Table 4: Illustrative Parameters from a Molecular Docking Study of this compound and NQO1

| Parameter | Description | Example Finding for this compound/NQO1 |

|---|---|---|

| Target Protein PDB ID | The unique identifier for the protein's 3D structure in the Protein Data Bank. | 2F1O mdpi.com |

| Binding Free Energy (e.g., MM-GBSA) | A calculated estimation of the binding affinity; more negative values suggest stronger binding. | This compound shows a low binding free energy, suggesting inhibitory potential. nih.gov |

| Key Interacting Residues | Specific amino acids in the NQO1 active site predicted to form bonds with this compound. | Analysis identifies stable protein-ligand interactions within the active site. nih.gov |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools for investigating the behavior of molecules and their interactions over time. nih.gov In the study of this compound, MD simulations have been instrumental in understanding the stability of its complex with target proteins and its conformational dynamics.

One significant application of MD simulations has been in the investigation of this compound as a potential inhibitor of NAD(P)H quinone oxidoreductase 1 (NQO1), a protein overexpressed in several cancers. nih.gov In a recent study, 250-nanosecond MD simulations were performed to analyze the interaction between this compound and NQO1. The simulations revealed that this compound forms stable protein-ligand interactions within the active sites of the NQO1 protein. nih.gov This stability is a crucial factor for a potential inhibitor, as it indicates a sustained interaction with the target protein.

The simulations also provide insights into the specific interactions that contribute to the stability of the this compound-NQO1 complex. Per-residue decomposition analysis, a technique used in conjunction with MD simulations, helps to identify the key amino acid residues in the protein that have the most significant interactions with the ligand. nih.gov This information is invaluable for understanding the binding mechanism at a molecular level.

Furthermore, MD simulations can be used to study the conformational dynamics of both the ligand and the protein upon binding. The flexibility of the protein and the ability of the ligand to adapt its conformation to the binding site are critical for effective binding. researchgate.net By simulating the movement of atoms over time, researchers can observe these dynamic changes and gain a deeper understanding of the binding process. nih.govnsf.gov

The data derived from MD simulations, such as root mean square deviation (RMSD) and binding free energy calculations (e.g., MM-GBSA), provide quantitative measures of the stability and strength of the interaction. nih.govnih.gov For instance, a lower and stable RMSD for the protein-ligand complex throughout the simulation indicates that the complex remains in a stable conformation. nih.gov Similarly, a favorable binding free energy suggests a strong and spontaneous interaction between this compound and its target. nih.gov

| Simulation Parameter | Value/Finding | Significance |

| Simulation Time | 250 ns | Provides a sufficient timescale to observe the stability of the protein-ligand complex. nih.gov |

| Target Protein | NAD(P)H quinone oxidoreductase 1 (NQO1) | A promising target for anticancer therapy due to its overexpression in various cancers. nih.gov |

| Key Finding | Stable protein-ligand interactions | Indicates that this compound can effectively bind to and potentially inhibit the NQO1 protein. nih.gov |

| Analytical Technique | Per-residue decomposition analysis | Identifies the specific amino acid residues crucial for the binding of this compound. nih.gov |

Virtual Screening and Lead Identification Strategies

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach has been effectively employed in the study of this compound to identify it as a potential lead compound for therapeutic applications. nih.gov

In a notable study, ensemble virtual screening (eVS) was performed to identify potential inhibitors of NAD(P)H quinone oxidoreductase 1 (NQO1). nih.gov This method accounts for the flexibility of the protein by using multiple crystal structures of NQO1, which provides a more realistic representation of the target and improves the chances of identifying true active compounds. researchgate.net A library of natural products from the ZINC database was screened, leading to the identification of this compound as a top candidate with strong binding affinity to NQO1. nih.gov

The process of virtual screening typically involves several key steps:

Target Preparation: The three-dimensional structure of the target protein is obtained, often from crystallographic data. nih.gov

Ligand Library Preparation: A large database of chemical compounds, such as the ZINC natural product catalog, is prepared for docking. nih.gov

Molecular Docking: The ligand molecules are computationally "docked" into the active site of the target protein to predict their binding orientation and affinity. nih.gov

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding energy and other parameters. nih.gov

Hit Selection: The top-ranked compounds are selected as "hits" for further experimental validation. rsc.org

Following virtual screening, this compound was subjected to further computational analysis, including molecular dynamics simulations and binding free energy calculations, to validate its potential as an inhibitor. nih.gov The results indicated that this compound exhibits a lower binding free energy, suggesting a more favorable interaction with the NQO1 protein compared to other screened compounds. nih.gov

This strategy of combining virtual screening with other computational methods provides a powerful and efficient approach for lead identification, significantly reducing the time and cost associated with traditional high-throughput screening. nih.govyoutube.com

| Virtual Screening Component | Description | Relevance to this compound |

| Screening Method | Ensemble Virtual Screening (eVS) | Accounted for the flexibility of the NQO1 protein, leading to a more accurate prediction of binding. nih.govresearchgate.net |

| Compound Library | ZINC Natural Product Database | Provided a diverse set of natural compounds for screening, from which this compound was identified. nih.gov |

| Identified Target | NAD(P)H quinone oxidoreductase 1 (NQO1) | This compound was identified as a potent binder to this cancer-related protein. nih.gov |

| Outcome | Identification of this compound as a lead | This compound emerged as a top candidate for further investigation as an NQO1 inhibitor. nih.gov |

Machine Learning Algorithms for Bioactivity Prediction and Chemical Space Exploration

Machine learning (ML) is increasingly being utilized in drug discovery to predict the biological activity of compounds and explore vast chemical spaces. biorxiv.org These algorithms can identify complex patterns and relationships between chemical structures and their biological effects that are not easily discernible through traditional methods. nih.gov

In the context of this compound and similar natural products, machine learning models can be trained on datasets of known active and inactive compounds to predict the bioactivity of new or untested molecules. nih.gov This predictive modeling can significantly accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing. nih.gov

Several machine learning algorithms are applicable to bioactivity prediction, including:

Random Forest: An ensemble learning method that constructs multiple decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. It is known for its high accuracy. nih.govnih.gov

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes.

Gradient Boosting: An ensemble technique that builds models sequentially, with each new model correcting the errors of the previous one. nih.gov

Deep Neural Networks (DNN): A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the raw input.

These models are trained using molecular descriptors, which are numerical representations of the chemical and physical properties of molecules. nih.gov By analyzing these descriptors, the ML models can learn the structural features that are important for a specific biological activity. researchgate.net

The application of machine learning extends to exploring the vastness of "chemical space" – the theoretical space of all possible molecules. By generating novel molecular structures and using trained ML models to predict their bioactivity, researchers can identify new potential drug candidates that may not exist in current databases. chemrxiv.org This approach allows for a more targeted and efficient exploration of chemical diversity. biorxiv.org

While specific machine learning studies focusing solely on this compound are emerging, the principles and methodologies are highly relevant for predicting its potential activities against various biological targets and for discovering novel analogs with improved properties.

| Machine Learning Aspect | Description | Potential Application for this compound |

| Predictive Modeling | Training algorithms to predict biological activity based on chemical structure. nih.gov | Predicting the efficacy of this compound and its derivatives against various disease targets. |

| Molecular Descriptors | Numerical representations of molecular properties used as input for ML models. nih.gov | Identifying the key structural features of this compound responsible for its biological effects. |

| Chemical Space Exploration | Using ML to navigate and identify novel bioactive molecules in the vast space of possible chemical structures. chemrxiv.org | Discovering new compounds with similar or enhanced bioactivity profiles to this compound. |

| Common Algorithms | Random Forest, Gradient Boosting, Support Vector Machines, Deep Neural Networks. nih.govnih.gov | Employing these established algorithms to build robust predictive models for this compound-related compounds. |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, a strategy employed when the three-dimensional structure of the biological target is unknown or when a set of active ligands is available. nih.govmdpi.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological effect. youtube.com

This approach is particularly valuable in the study of natural products like this compound. By analyzing a set of known active compounds that bind to the same target, a common feature pharmacophore model can be generated. researchgate.net This model then serves as a 3D query to screen large compound databases for molecules that possess the same essential features, thereby identifying potential new lead compounds. nih.govrsc.org

The process of ligand-based pharmacophore modeling typically involves:

Training Set Selection: A group of structurally diverse molecules with known activity against a specific target is selected. mdpi.com

Conformational Analysis: The possible three-dimensional conformations of each molecule in the training set are generated.

Feature Identification and Alignment: Common chemical features among the active molecules are identified and aligned to create a pharmacophore hypothesis. researchgate.net

Model Validation: The generated pharmacophore model is validated for its ability to distinguish between active and inactive compounds. mdpi.com

Virtual Screening: The validated model is used to screen databases for new molecules that fit the pharmacophore. nih.gov

In the context of this compound, if a set of anthraquinone (B42736) derivatives with similar biological activity were identified, a pharmacophore model could be constructed. This model would encapsulate the key structural motifs responsible for their shared activity. This model could then be used in a virtual screening campaign to discover novel, potentially more potent or selective, compounds. nih.gov

The combination of pharmacophore modeling with molecular docking and other computational techniques creates a powerful workflow for modern drug discovery. mdpi.comrsc.org

| Pharmacophore Modeling Step | Description | Hypothetical Application to this compound |

| Model Generation | Identifying common 3D chemical features from a set of active ligands. researchgate.net | Creating a pharmacophore model from this compound and other bioactive anthraquinones. |

| Purpose | To define the essential interactions for biological activity. youtube.com | To understand the key structural requirements for this compound's therapeutic effects. |

| Virtual Screening | Using the pharmacophore model as a filter to search for new compounds. nih.govrsc.org | To identify novel compounds from large databases that mimic the essential features of this compound. |

| Design Strategy | Ligand-Based Drug Design. nih.govmdpi.com | Designing new molecules based on the pharmacophoric features of this compound when the target structure is unknown. |

High-Resolution Analytical Techniques in Research

Coupled Chromatographic-Mass Spectrometric Platforms (e.g., LC-MS/MS, UHPLC-Q-TOF) for Compositional Analysis of Extracts

The analysis of complex mixtures, such as extracts from medicinal plants containing this compound, necessitates powerful analytical techniques that can separate, identify, and quantify individual components. Coupled chromatographic-mass spectrometric platforms, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS), are indispensable tools for this purpose. rsc.orgeurekaselect.com

LC-MS/MS combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov In this technique, compounds are first separated based on their physicochemical properties by the LC system. They are then ionized and enter the mass spectrometer, where a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. researchgate.net This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification of target compounds even in complex matrices. researchgate.net

UHPLC-Q-TOF-MS offers the advantage of high-resolution mass analysis, enabling the determination of the elemental composition of unknown compounds with high accuracy. mdpi.com The use of UHPLC provides faster separations and higher resolution compared to conventional HPLC. lcms.cz The Q-TOF mass analyzer combines a quadrupole for ion selection with a time-of-flight analyzer for high-resolution mass detection of both precursor and fragment ions. mdpi.com This capability is particularly useful for identifying and characterizing unknown compounds in natural product extracts. nih.govresearchgate.net

In the context of this compound research, these techniques are applied to:

Identify and confirm the presence of this compound in plant extracts by comparing retention times and mass spectra with authentic standards. mdpi.com

Quantify the amount of this compound in different samples.

Study the metabolism of this compound by identifying its metabolites in biological samples.

The choice between LC-MS/MS and UHPLC-Q-TOF-MS often depends on the research goal. LC-MS/MS is typically preferred for targeted quantitative analysis due to its superior sensitivity and selectivity, while UHPLC-Q-TOF-MS is ideal for untargeted analysis and the identification of unknown compounds. researchgate.netmdpi.com

| Analytical Platform | Key Features | Application in this compound Research |

| LC-MS/MS | High sensitivity, high selectivity, targeted quantification (MRM). nih.govresearchgate.net | Precise quantification of this compound in plant extracts and biological fluids. |

| UHPLC-Q-TOF-MS | High mass accuracy, high resolution, untargeted analysis, identification of unknowns. eurekaselect.commdpi.com | Comprehensive chemical profiling of extracts containing this compound and identification of its metabolites. |

Applications in Metabolomics for Studying Biological Systems

Metabolomics is the large-scale study of small molecules, known as metabolites, within cells, biofluids, tissues, or organisms. researchgate.net It provides a functional readout of the physiological state of a biological system. High-resolution analytical techniques like UHPLC-Q-TOF-MS are central to metabolomics research, enabling the comprehensive analysis of the metabolome. nih.gov

In the study of this compound, metabolomics can be employed to understand its effects on biological systems at a global level. By comparing the metabolic profiles of a system (e.g., cells, animals) before and after treatment with this compound, researchers can identify metabolic pathways that are perturbed by the compound. This information can reveal the mechanisms of action and potential therapeutic effects of this compound. nih.gov

For instance, a metabolomics study could investigate the impact of this compound on the metabolic changes associated with a disease like rheumatoid arthritis. nih.gov By analyzing the changes in key metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, or amino acid metabolism, researchers can gain insights into how this compound might modulate the disease state. nih.gov

The typical workflow of a metabolomics study involving this compound would include:

Sample Collection: Gathering biological samples (e.g., serum, urine, tissue) from control and this compound-treated groups.

Metabolite Extraction: Preparing the samples to extract the metabolites of interest.

Data Acquisition: Analyzing the extracts using UHPLC-Q-TOF-MS to generate high-resolution metabolic profiles. nih.gov

Data Analysis: Using multivariate statistical analysis (e.g., principal component analysis, partial least squares-discriminant analysis) to identify significant differences in the metabolic profiles between groups.

Biomarker Identification and Pathway Analysis: Identifying the specific metabolites that are altered by this compound treatment and mapping them to relevant metabolic pathways. nih.gov

Through this approach, metabolomics can provide a holistic view of the biological effects of this compound, complementing more targeted studies and potentially uncovering novel therapeutic applications.

| Metabolomics Aspect | Description | Relevance to this compound Research |

| Overall Goal | To study the global metabolic changes induced by this compound in a biological system. | Elucidating the mechanisms of action and systemic effects of this compound. |

| Key Technology | UHPLC-Q-TOF-MS. nih.gov | Provides the necessary resolution and sensitivity to detect a wide range of metabolites. |

| Data Analysis | Multivariate statistical analysis. | To identify statistically significant metabolic alterations caused by this compound. |

| Outcome | Identification of perturbed metabolic pathways. nih.gov | To understand how this compound influences cellular processes and disease states. |

Development and Validation of Analytical Methods for this compound Quantification in Complex Matrices

The accurate quantification of this compound, also known as physcion-8-O-β-D-glucoside, in complex matrices such as biological fluids and herbal extracts, is paramount for pharmacokinetic studies, quality control of traditional medicines, and understanding its physiological effects. To achieve reliable and reproducible results, robust analytical methods are developed and rigorously validated. The most common techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The development of these methods involves a systematic process to optimize the separation and detection of this compound from other components in the sample. This includes the selection of an appropriate chromatographic column, mobile phase composition, and detector settings. For complex biological samples like plasma, sample preparation is a critical step to remove interfering substances and enrich the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Once a method is developed, it must be validated to ensure its performance is suitable for the intended application. Method validation is a comprehensive process that assesses several key parameters to demonstrate that the analytical procedure is accurate, precise, specific, and robust. These parameters typically include linearity, range, accuracy, precision, selectivity, limit of quantification (LOQ), limit of detection (LOD), recovery, and stability.

A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of this compound and its aglycone, physcion (B1677767), in rat plasma. mdpi.com This method, utilizing a biphenyl (B1667301) column, allows for the effective separation and quantification of these related compounds, which is crucial for detailed pharmacokinetic analysis. mdpi.com

The validation of such methods ensures that the data generated are accurate and reliable for their intended purpose. For instance, in a study quantifying this compound (as physcion-8-O-β-D-glucoside) and related anthraquinones in rat plasma, the method was validated for linearity, precision, accuracy, matrix effect, and stability. mdpi.com The following tables present typical validation parameters for the quantification of this compound in a complex matrix like rat plasma, based on published research findings.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| This compound (Physcion-8-O-β-D-glucoside) | 1.0 - 1000 | > 0.99 |

Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often expressed as the percentage of recovery.

| Analyte | Concentration (ng/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (%) |

| This compound (Physcion-8-O-β-D-glucoside) | 2 | 5.8 | 8.2 | 103.5 |

| 50 | 4.1 | 6.5 | 101.2 | |

| 800 | 3.5 | 5.1 | 100.8 |

Recovery and Matrix Effect

Recovery is the efficiency of the extraction procedure of an analytical method, within a given concentration range. The matrix effect is the direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| This compound (Physcion-8-O-β-D-glucoside) | 2 | 88.9 | 95.3 |

| 50 | 91.2 | 97.1 | |

| 800 | 90.5 | 96.4 |

Stability

Stability testing evaluates the chemical stability of an analyte in a given matrix under specific conditions for specific time intervals. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

| Analyte | Storage Condition | Duration | Stability (% of Initial) |

| This compound (Physcion-8-O-β-D-glucoside) | Room Temperature | 4 hours | 98.2 |

| -20°C | 30 days | 96.5 | |

| Freeze-Thaw Cycles | 3 cycles | 97.1 |

The successful development and validation of these analytical methods are crucial for advancing the research on this compound, enabling its accurate measurement in various complex samples and providing a solid foundation for its potential therapeutic applications.

Translational Research Applications of Rheochrysin Non Clinical Focus

Applications in Food Science Research

The exploration of natural compounds for food preservation is a significant area of research, driven by consumer demand for clean-label products. Anthraquinones, the chemical family to which rheochrysin (B72260) belongs, have demonstrated antimicrobial and antioxidant properties, making them candidates for development as natural food preservatives.

Role as a Natural Preservative in Food Systems

The potential of this compound as a natural preservative is predicated on the observed bioactivities of similar anthraquinone (B42736) compounds. These compounds have been investigated for their ability to inhibit the growth of foodborne pathogens and spoilage microorganisms, thereby potentially extending the shelf life of food products.

One notable study investigated the application of an anthraquinone pigment (AQP) derived from the fungus Talaromyces purpureogenus as a natural preservative in beef burgers. The incorporation of AQP at a concentration of 2% was found to significantly reduce bacterial counts and extend the product's shelf life to 15 days, a considerable increase from the 6-day shelf life of the control group. This suggests that anthraquinones can be effective in preserving meat products. longdom.org While this study did not specifically use this compound, it provides a strong proof-of-concept for the potential of anthraquinone compounds in food preservation.

The antimicrobial effects of anthraquinones are not limited to meat products. Their broad-spectrum activity against various bacteria and fungi suggests potential applications in a wide range of food systems, including beverages and dairy products. For instance, some anthraquinone derivatives have shown inhibitory effects against foodborne pathogens. mdpi.comresearchgate.net

The following interactive data table summarizes the findings from the study on the application of an anthraquinone pigment in beef burgers, illustrating the potential preservative effects that could be explored for this compound.

| Treatment Group | Initial Bacterial Count (CFU/g) | Bacterial Count after 6 Days (CFU/g) | Bacterial Count after 15 Days (CFU/g) | Shelf Life (Days) |

| Control (No Preservative) | 2.5 x 10^3 | > 10^7 | - | 6 |

| 2% Anthraquinone Pigment | 2.5 x 10^3 | < 10^5 | < 10^6 | 15 |

| Synthetic Preservative (BHT) | 2.5 x 10^3 | < 10^6 | - | 9 |

Note: This data is based on a study of a specific anthraquinone pigment and is presented here to illustrate the potential preservative capabilities of the anthraquinone class of compounds. longdom.org

Mechanisms of Action in Extending Shelf Life and Enhancing Food Quality

The preservative effects of anthraquinones are attributed to their dual action as both antimicrobial and antioxidant agents. These mechanisms work synergistically to extend the shelf life and maintain the quality of food products.

Antimicrobial Mechanisms: The antibacterial action of anthraquinones is multifaceted. It is suggested that these compounds can disrupt the bacterial cell wall and membrane, inhibit the synthesis of nucleic acids and proteins, and interfere with energy metabolism. mdpi.com The planar structure of anthraquinones is believed to play a role in their ability to intercalate with bacterial DNA. Furthermore, the presence and position of hydroxyl groups on the anthraquinone structure can influence the potency of their antimicrobial effects. mdpi.com

Antioxidant Mechanisms: Lipid oxidation is a major cause of food spoilage, leading to the development of off-flavors, rancidity, and a decrease in nutritional value. nih.govscirp.org Antioxidants can mitigate this process by scavenging free radicals. researchgate.net Several anthraquinone derivatives have demonstrated significant antioxidant activity, in some cases exceeding that of well-known antioxidants like alpha-tocopherol. scirp.org The antioxidant mechanism of some anthraquinones is thought to involve the inhibition of the propagation of lipid peroxyl radicals within food matrices. scirp.org The structure of the anthraquinone, particularly the arrangement of hydroxyl groups, is crucial for its ability to inhibit lipid peroxidation. scirp.org

By inhibiting both microbial growth and oxidative degradation, this compound could potentially contribute to maintaining the color, flavor, and nutritional quality of food products over a longer period.

Exploration in Materials Science

The unique chemical structure of anthraquinones has also led to their exploration in the field of materials science. The incorporation of these compounds into polymer composites can impart novel properties to the resulting materials.

Integration into Polymer Composites